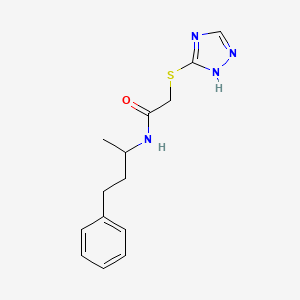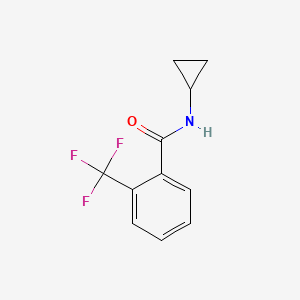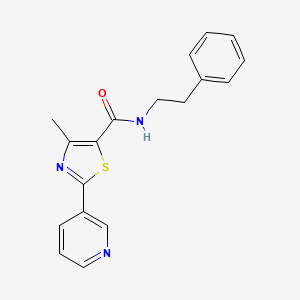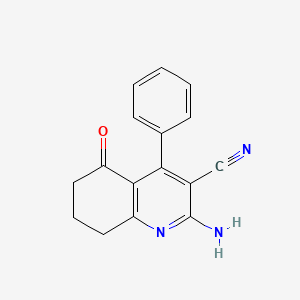
N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
Descripción general
Descripción
N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a synthetic organic compound that features a triazole ring and a phenylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Phenylbutyl Group: This step may involve a Friedel-Crafts alkylation reaction where a phenylbutyl halide reacts with the triazole ring.
Formation of the Acetamide Group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The phenyl ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for its triazole moiety which is known for antifungal and antibacterial properties.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, disrupting normal biological processes. The phenylbutyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide: can be compared to other triazole-containing compounds such as fluconazole or itraconazole, which are well-known antifungal agents.
Phenylbutyl derivatives: Compounds like phenylbutazone, which is an anti-inflammatory drug.
Uniqueness
What sets this compound apart is its unique combination of a triazole ring and a phenylbutyl group, which may confer distinct biological activities and chemical properties.
Propiedades
IUPAC Name |
N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11(7-8-12-5-3-2-4-6-12)17-13(19)9-20-14-15-10-16-18-14/h2-6,10-11H,7-9H2,1H3,(H,17,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXAWWAWTMHMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B4449480.png)
![1-(2-{[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}ethyl)piperidin-2-one](/img/structure/B4449485.png)

![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4449499.png)
![N-[4-(3,4-diacetyl-5-methyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B4449517.png)
![N-[3-(acetylamino)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4449520.png)

![N,N-DIMETHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE](/img/structure/B4449536.png)
![N-cyclopropyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4449541.png)
![[1]benzofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4449551.png)

![N-[2-(azepane-1-carbonyl)-4,5-dimethoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B4449581.png)
